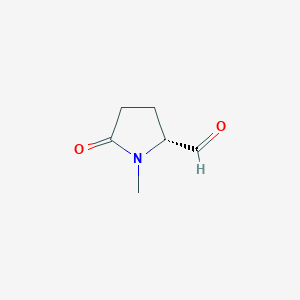

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKGOSOTGGCFER-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chiral Organic Chemistry and Heterocyclic Compounds

The importance of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is best understood within the broader contexts of chiral organic chemistry and heterocyclic compounds. Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. lumenlearning.comlibretexts.orgwikipedia.orgyoutube.com Many biologically active molecules, including pharmaceuticals and agrochemicals, are chiral, and often only one of the two mirror-image forms (enantiomers) exhibits the desired biological activity. tru.ca Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in modern organic chemistry.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are another cornerstone of organic chemistry and are found in a vast array of natural products and synthetic drugs. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle present in this compound, is a common structural motif in many biologically active compounds. The combination of a chiral center and a heterocyclic core in this particular molecule makes it a highly sought-after starting material for the synthesis of complex and biologically relevant targets.

Prominence As a Chiral Building Block and Organocatalytic Precursor

The utility of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde in organic synthesis stems primarily from its role as a chiral building block. buchler-gmbh.comsigmaaldrich.comnih.govresearchgate.netbldpharm.com A chiral building block is a relatively small, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its stereochemical information to the final product. The aldehyde functional group in this compound is particularly reactive and can participate in a wide range of carbon-carbon bond-forming reactions, allowing for the construction of intricate molecular architectures with precise control over the stereochemistry at the C2 position of the pyrrolidine (B122466) ring.

Beyond its use as a stoichiometric building block, derivatives of the pyrrolidine scaffold have been explored as precursors for organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly valuable for their ability to induce asymmetry in the products of a reaction. The pyrrolidine ring system is a privileged scaffold in organocatalysis, with proline and its derivatives being among the most successful and widely used organocatalysts. The structural features of this compound make it an interesting candidate for modification and incorporation into novel organocatalytic systems.

Evolution of Research Trajectories Involving the Compound

Enantioselective Synthesis Strategies

The paramount challenge in synthesizing this compound lies in the precise establishment of the stereocenter at the C2 position of the pyrrolidine (B122466) ring. To achieve this, several enantioselective strategies have been developed, primarily revolving around the use of chiral starting materials, asymmetric catalysis, and stereocontrolled transformations.

Chiral Pool Approaches and Stereocontrol Mechanisms

A prevalent and efficient strategy for the synthesis of enantiomerically pure compounds is the chiral pool approach, which utilizes readily available and inexpensive chiral molecules from nature. In the context of preparing this compound, (R)-pyroglutamic acid stands out as a key starting material. researchgate.netresearchgate.net (R)-pyroglutamic acid, which can be derived from (R)-glutamic acid, possesses the desired stereochemistry at the C2 position, thereby providing a robust foundation for the synthesis. researchgate.net

The synthetic pathway commencing from (R)-pyroglutamic acid typically involves a sequence of functional group manipulations. The carboxylic acid functionality of pyroglutamic acid is first converted to an ester, commonly a methyl or ethyl ester, to facilitate subsequent reactions. rug.nl This esterification is a standard procedure and does not affect the stereocenter. The next crucial step is the N-methylation of the pyroglutamate (B8496135) ester. This is typically achieved by treating the ester with a methylating agent, such as methyl iodide, in the presence of a suitable base. nih.gov The choice of base and reaction conditions is critical to prevent racemization of the chiral center.

With the (R)-1-Methyl-5-oxopyrrolidine-2-carboxylate in hand, the final and most delicate step is the selective reduction of the ester to the corresponding aldehyde. Over-reduction to the alcohol is a common side reaction that must be carefully controlled. A variety of reducing agents and methods can be employed for this transformation, which will be discussed in more detail in the section on functional group transformations. The stereocontrol in this approach is primarily derived from the inherent chirality of the starting material, (R)-pyroglutamic acid, which is preserved throughout the synthetic sequence.

Asymmetric Organocatalytic Routes and Catalyst Design

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, often avoiding the use of metals and promoting environmentally friendly transformations. nih.gov While a direct organocatalytic route to this compound from achiral precursors is not extensively documented, the principles of organocatalysis can be applied to construct the chiral pyrrolidine core.

For instance, organocatalytic Michael additions of aldehydes to nitroolefins, catalyzed by chiral secondary amines like proline and its derivatives, can be employed to generate highly functionalized and enantioenriched pyrrolidine precursors. nih.gov The design of the organocatalyst is crucial for achieving high stereoselectivity. Catalysts are often designed to create a sterically hindered environment around the active site, directing the approach of the reactants to favor the formation of one enantiomer over the other. nih.gov Following the formation of a suitable chiral pyrrolidine intermediate, subsequent functional group transformations would be necessary to introduce the N-methyl and C2-carbaldehyde functionalities.

Metal-Catalyzed Enantioselective Pathways

Metal-catalyzed reactions offer another avenue for the asymmetric synthesis of chiral pyrrolidines. Transition metal complexes with chiral ligands can catalyze a variety of transformations with high enantioselectivity. For the synthesis of this compound, a potential metal-catalyzed approach could involve an asymmetric hydrogenation or a cyclization reaction of a suitably designed acyclic precursor. unibo.it

For example, an asymmetric intramolecular hydroamination of an unsaturated amine, catalyzed by a chiral metal complex, could furnish the chiral pyrrolidine ring. Subsequent manipulation of the functional groups would then lead to the target molecule. The design of the chiral ligand is of utmost importance in these reactions, as it is responsible for inducing the stereoselectivity. While specific metal-catalyzed routes directly yielding this compound are not prominently reported, the extensive literature on metal-catalyzed asymmetric synthesis of pyrrolidines provides a strong basis for the development of such pathways. unibo.it

Precursor Development and Functional Group Transformations Leading to the Compound

The synthesis of this compound is heavily reliant on the strategic development of precursors and the efficient execution of key functional group transformations. As alluded to in the chiral pool approach, a common and logical precursor is (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid or its corresponding ester.

The transformation of this carboxylic acid derivative into the target aldehyde is a critical step. Several methods are available for this reduction:

Reduction of the Ester: A widely used method involves the partial reduction of the methyl or ethyl ester of (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are often effective in stopping the reduction at the aldehyde stage. Careful control of stoichiometry and temperature is essential to prevent over-reduction to the corresponding alcohol, (R)-1-Methyl-5-oxopyrrolidin-2-yl)methanol.

Oxidation of the Corresponding Alcohol: An alternative two-step approach involves the complete reduction of the ester to the primary alcohol, followed by a selective oxidation back to the aldehyde. This can offer better control and avoid over-reduction issues. Common and mild oxidation methods include the Swern oxidation researchgate.netresearchgate.netmdpi.comrsc.org and the Dess-Martin periodinane (DMP) oxidation. nih.govacs.orgnih.govmdpi.com These methods are known for their high yields and compatibility with a wide range of functional groups. nih.gov

Below is a data table summarizing these key functional group transformations:

| Transformation | Starting Material | Reagent(s) | Typical Conditions | Product | Notes |

| N-Methylation | (R)-pyroglutamic acid methyl ester | Methyl iodide, NaH | DMF, 0 °C to rt | (R)-1-Methyl-5-oxopyrrolidine-2-carboxylate | Careful addition of base is crucial to avoid racemization. |

| Ester Reduction | (R)-1-Methyl-5-oxopyrrolidine-2-carboxylate | DIBAL-H | Toluene or DCM, -78 °C | This compound | Stoichiometry and temperature must be strictly controlled. |

| Alcohol Oxidation | (R)-1-Methyl-5-oxopyrrolidin-2-yl)methanol | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to rt | This compound | Swern Oxidation. |

| Alcohol Oxidation | (R)-1-Methyl-5-oxopyrrolidin-2-yl)methanol | Dess-Martin Periodinane | DCM, rt | This compound | Mild conditions and simple work-up. nih.gov |

Scalability Considerations and Green Chemistry Aspects in Synthesis

The practical application of any synthetic route often depends on its scalability and adherence to the principles of green chemistry. For the synthesis of this compound, several factors need to be considered for large-scale production.

The chiral pool approach starting from (R)-pyroglutamic acid is generally considered scalable due to the availability and relatively low cost of the starting material. However, the use of hazardous reagents such as methyl iodide for N-methylation and pyrophoric reagents like DIBAL-H for the reduction can pose challenges on an industrial scale. Process safety and waste management become critical considerations.

From a green chemistry perspective, minimizing the number of synthetic steps, reducing waste, and using less hazardous reagents are key objectives. The development of catalytic enantioselective methods, particularly those using organocatalysts, is a step in this direction as they can potentially reduce the reliance on stoichiometric chiral auxiliaries and toxic metals. nih.gov

Furthermore, exploring greener solvents and reaction conditions is an active area of research. For instance, the use of enzymatic or biocatalytic methods for certain transformations could offer a more sustainable alternative. Green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), can be used to evaluate and compare the environmental footprint of different synthetic routes. nih.gov The development of a truly green and scalable synthesis of this compound would likely involve a combination of an efficient chiral pool strategy with catalytic and environmentally benign transformations.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound as a Chiral Synthon

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of published research specifically detailing the applications of this compound as a chiral synthon in asymmetric synthesis. Despite extensive searches for its role as a chiral auxiliary, its use in stereoselective and diastereoselective reactions, and its application as a building block in the synthesis of natural products and complex heterocyclic systems, no substantive data or detailed experimental results were found.

Consequently, it is not possible to provide a thorough and informative article that adheres to the requested outline focusing on the chemical compound “this compound”. The absence of specific examples, detailed research findings, and data tables in the public domain for this particular molecule prevents a scientifically accurate discussion of its utility in the specified areas of asymmetric synthesis.

While the broader class of chiral pyroglutamates and their derivatives are known to be valuable chiral building blocks in organic synthesis, the specific applications and reaction outcomes for the N-methylated carbaldehyde derivative remain undocumented in readily accessible scientific literature. Therefore, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy and reliance on diverse, verifiable sources.

Further research and publication in the field of asymmetric synthesis may, in the future, shed light on the potential applications of this compound. However, based on the currently available information, a detailed article on its use as a chiral synthon cannot be produced.

Mechanistic Investigations and Stereochemical Models for Reactions Involving R 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde

Elucidation of Reaction Pathways and Transition State Analysis

Detailed reaction pathways and transition state analyses for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde are not available in the current scientific literature. However, for analogous chiral aldehydes, reaction pathways are often elucidated through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods like Density Functional Theory (DFT). These studies help in mapping the energy landscape of a reaction, identifying intermediates, and calculating the activation energies of various possible transition states.

For reactions involving nucleophilic addition to the aldehyde carbonyl, a key reactive center in this compound, the stereochemical outcome is often determined by the facial selectivity of the nucleophilic attack. The preferred reaction pathway is the one that proceeds through the lowest energy transition state. Computational models for similar chiral aldehydes often analyze the steric and electronic effects of the chiral center on the two faces (Re and Si) of the carbonyl group to predict the favored direction of nucleophilic approach.

Origin of Stereoselectivity in Processes Mediated by the Compound

The stereoselectivity in reactions involving chiral aldehydes like this compound is dictated by the inherent chirality of the molecule. The stereochemical outcome of reactions at the aldehyde group is influenced by the stereocenter at the 2-position of the pyrrolidine (B122466) ring. Several models are commonly used to predict the stereoselectivity of nucleophilic additions to α-chiral aldehydes, including the Felkin-Anh and Cram models. These models consider the steric hindrance and electronic interactions of the substituents at the chiral center to predict which diastereomer will be preferentially formed.

In the case of this compound, the rigid five-membered ring and the substituents would create a specific conformational preference. This preferred conformation would, in turn, lead to a favored trajectory for the incoming nucleophile, resulting in a high degree of stereoselectivity. The precise nature and predictability of this stereoselectivity would require specific experimental or computational investigation.

Kinetic and Thermodynamic Aspects of Derived Reactions

Specific kinetic and thermodynamic data for reactions derived from this compound are not documented in the searched literature. Generally, kinetic studies of reactions involving similar aldehydes focus on determining the rate law, which provides insights into the reaction mechanism, specifically the composition of the transition state. The rate of reaction can be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for a given reaction, which indicates the spontaneity and position of the equilibrium. For stereoselective reactions, the difference in the activation energies of the pathways leading to the different stereoisomers determines the kinetic product ratio, while the difference in the standard Gibbs free energies of the products determines the thermodynamic product ratio.

Derivatives and Analogues of R 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde: Design and Synthesis

Structural Modifications and Their Impact on Reactivity and Selectivity

The reactivity and selectivity of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde are intrinsically linked to its stereochemistry and the nature of its substituents. Modifications to this core structure can profoundly influence its behavior in chemical transformations, offering a pathway to fine-tune its properties for specific synthetic goals.

The aldehyde functionality at the C2 position is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and oxidations. The stereochemical outcome of these reactions is often dictated by the chiral center at C2. For instance, the addition of Grignard reagents or organolithium compounds to the aldehyde can proceed with high diastereoselectivity, influenced by the steric hindrance imposed by the pyrrolidinone ring and the N-methyl group.

Modifications to the N-methyl group can also alter the compound's reactivity. Replacing the methyl group with bulkier alkyl or aryl substituents can increase steric hindrance, potentially leading to higher selectivity in reactions at the C2-aldehyde. Conversely, introducing electron-withdrawing or -donating groups on the nitrogen atom can modulate the electron density of the pyrrolidinone ring, thereby influencing the reactivity of the lactam carbonyl and the C2-aldehyde.

Detailed research findings on the impact of structural modifications are summarized in the table below:

| Modification | Impact on Reactivity | Impact on Selectivity |

| Substitution at N1 | Altered electron density of the ring system. | Influenced stereochemical outcomes of reactions at C2. |

| Modification of C2-aldehyde | Enabled a variety of transformations (e.g., Wittig, Horner-Wadsworth-Emmons). | Product stereochemistry dependent on reaction conditions and reagents. |

| Introduction of substituents on the pyrrolidine (B122466) ring | Created more complex and sterically hindered scaffolds. | Enhanced diastereoselectivity in subsequent reactions. |

Exploration of Novel Pyrrolidine-Based Chiral Scaffolds

The inherent chirality of this compound makes it an excellent starting point for the development of novel chiral pyrrolidine-based scaffolds. These scaffolds are of significant interest in medicinal chemistry and catalysis due to their rigid, three-dimensional structures which can effectively control the spatial orientation of appended functional groups.

One avenue of exploration involves the elaboration of the C2-aldehyde into more complex side chains. For example, Wittig or Horner-Wadsworth-Emmons reactions can be employed to introduce unsaturated functionalities, which can then undergo further transformations such as cyclizations or conjugate additions to build intricate molecular architectures.

Another approach focuses on using the pyrrolidinone ring as a template for the stereocontrolled introduction of multiple stereocenters. By leveraging the existing chirality of the starting material, it is possible to synthesize highly functionalized pyrrolidines with defined stereochemistry. These novel scaffolds can serve as key intermediates in the synthesis of natural products and pharmacologically active compounds. The pyrrolidine ring is a common motif in many biologically active molecules, and the ability to synthesize diverse and complex derivatives is of high value. nih.gov

The development of these novel scaffolds often involves multi-step synthetic sequences that showcase the versatility of the parent compound. The following table highlights some of the novel chiral scaffolds derived from this compound and their potential applications.

| Novel Chiral Scaffold | Synthetic Approach | Potential Applications |

| C2-alkenyl pyrrolidinones | Wittig/Horner-Wadsworth-Emmons reaction of the aldehyde. | Intermediates for Michael additions and cyclization reactions. |

| Bicyclic pyrrolidine derivatives | Intramolecular cyclization reactions involving the C2 side chain. | Rigid scaffolds for peptidomimetics and catalysts. |

| Highly substituted pyrrolidines | Diastereoselective additions to the C2-aldehyde followed by further functionalization. | Building blocks for complex natural product synthesis. |

Synthetic Strategies for Advanced Analogues

The synthesis of advanced analogues of this compound requires robust and efficient synthetic strategies that allow for the introduction of diverse functional groups with high levels of stereocontrol.

A common strategy begins with the readily available (R)-pyroglutamic acid. N-methylation followed by the reduction of the carboxylic acid to the corresponding alcohol and subsequent oxidation provides this compound. This sequence ensures the retention of the crucial stereocenter at C2.

For the synthesis of advanced analogues, this core intermediate can be subjected to a variety of transformations. For instance, diastereoselective aldol reactions with the C2-aldehyde can be used to elongate the side chain and introduce new stereocenters. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Furthermore, modern synthetic methodologies, such as organocatalysis and transition-metal-catalyzed cross-coupling reactions, have been employed to create a diverse library of analogues. For example, the aldehyde can be converted to a vinyl or alkynyl group, which can then participate in reactions like the Heck, Suzuki, or Sonogashira couplings to introduce aryl or other unsaturated moieties.

The table below outlines some of the key synthetic strategies used for the preparation of advanced analogues.

| Synthetic Strategy | Description | Key Features |

| Diastereoselective Nucleophilic Addition | Addition of organometallic reagents or enolates to the C2-aldehyde. | High stereocontrol, formation of new C-C bonds and stereocenters. |

| Olefin Metathesis | Cross-metathesis or ring-closing metathesis involving an alkenyl side chain at C2. | Efficient formation of complex cyclic and acyclic structures. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions of a modified C2 side chain. | Introduction of a wide range of aryl, heteroaryl, and vinyl groups. |

| Multicomponent Reactions | One-pot reactions involving the aldehyde and multiple other reactants. | Rapid generation of molecular complexity from simple starting materials. |

Advanced Spectroscopic Techniques for the Stereochemical and Conformational Analysis of R 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of organic molecules. For (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of the molecular framework and the spatial arrangement of atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the proton at the chiral center (H2), the two diastereotopic protons on C3 and C4, and the N-methyl group. The aldehyde proton typically appears as a doublet in the downfield region (δ 9.5-10.0 ppm) due to coupling with H2. The H2 proton, being adjacent to both the carbonyl of the aldehyde and the lactam ring, would also be shifted downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton, with characteristic chemical shifts for the two carbonyl carbons (lactam and aldehyde), the chiral C2 carbon, the two methylene (B1212753) carbons of the ring, and the N-methyl carbon.

Stereochemical Assignment: The relative stereochemistry is primarily determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. For this compound, a key NOE correlation would be expected between the H2 proton and specific protons on the pyrrolidine (B122466) ring. The pattern of these correlations helps to define the preferred conformation of the five-membered ring and the orientation of the carbaldehyde substituent relative to the N-methyl group. For instance, observing an NOE between the aldehyde proton and the N-methyl protons would suggest a specific spatial arrangement. wikipedia.orgichemical.com

Interactive Data Table: Predicted NMR Data for this compound

Note: This table is based on predicted values and data from analogous compounds such as pyroglutamic acid methyl ester. rsc.orghmdb.ca Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Expected NOESY Correlations |

| CHO | ~9.7 (d) | ~200 | C2, H2 | H2 |

| C2 | ~4.3 (m) | ~58 | C3, C5, CHO | H3, CHO, N-CH₃ |

| C3 | ~2.1-2.3 (m) | ~29 | C2, C4, C5 | H2, H4 |

| C4 | ~2.4-2.6 (m) | ~25 | C3, C5 | H3, H5 (N/A) |

| C5 (C=O) | - | ~177 | - | - |

| N-CH₃ | ~2.9 (s) | ~30 | C2, C5 | H2 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Conformational Dynamics

While NMR can establish the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration (AC) of a chiral molecule. chemicalbook.comnist.gov These methods measure the differential absorption of left and right circularly polarized light.

For a molecule like this compound, the lactam and aldehyde carbonyl groups act as chromophores. The n → π* electronic transition of the lactam amide chromophore typically gives rise to a Cotton effect in the ECD spectrum around 210-230 nm. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry at the adjacent C2 center and the conformation of the pyrrolidone ring. rsc.org

L-Pyroglutamic acid (the (S)-enantiomer) is known to exhibit a positive Cotton effect. chemicalbook.com Consequently, its enantiomer, D-pyroglutamic acid (the (R)-enantiomer), would show a negative Cotton effect. By analogy, this compound is predicted to exhibit a negative Cotton effect associated with the lactam chromophore, confirming its (R) absolute configuration.

VCD spectroscopy, which measures circular dichroism in the infrared region, provides even more detailed structural information. chemicalbook.com The absolute stereochemistry is determined by comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for one of the enantiomers. nist.govmiamioh.edu A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. rsc.orgchemicalbook.comnist.gov Furthermore, because VCD is sensitive to the entire molecular structure and its vibrational modes, it can provide detailed insights into the conformational dynamics and the populations of different conformers in solution. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Interrogation in Reaction Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. mdpi.com In the context of chemical reactions involving this compound, these techniques are invaluable for monitoring the conversion of reactants to products.

The key functional groups in this molecule give rise to characteristic vibrational bands:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1720-1740 cm⁻¹. This band is a clear diagnostic marker for the aldehyde group.

Lactam (Amide) C=O Stretch: A very strong absorption band is expected around 1680-1700 cm⁻¹. The position of this band is characteristic of a five-membered lactam ring. researchgate.net

C-H Stretch (Aldehyde): A pair of weak to medium bands can often be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

C-N Stretch: The stretching vibration of the C-N bond within the lactam ring typically appears in the 1400-1450 cm⁻¹ region. nist.gov

Aliphatic C-H Stretches: Bands corresponding to the stretching of C-H bonds in the pyrrolidine ring and the N-methyl group appear in the 2850-3000 cm⁻¹ region.

In a reaction context, for example, the reduction of the aldehyde to an alcohol, FT-IR spectroscopy would show the disappearance of the aldehyde C=O stretch at ~1725 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹. Similarly, if the lactam ring were to be opened via hydrolysis, the characteristic C=O absorption at ~1690 cm⁻¹ would disappear and be replaced by absorptions corresponding to carboxylic acid and amine functional groups. Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

Note: Frequencies are based on data for N-methyl-2-pyrrolidone and general values for aldehydes. chemicalbook.comchemguide.co.ukuni-saarland.delibretexts.org

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aldehyde) | IR | 2720-2740 & 2820-2840 | Weak to Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 2850-3000 | Medium to Strong |

| C=O Stretch (Aldehyde) | IR | 1720-1740 | Strong |

| C=O Stretch (Lactam) | IR | 1680-1700 | Very Strong |

| C-N Stretch (Lactam) | IR | 1400-1450 | Medium |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₉NO₂), the exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would be a primary piece of evidence for structural confirmation.

Soft ionization techniques like Electrospray Ionization (ESI) would likely produce a strong signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 128.06. uni-saarland.de High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the unambiguous determination of the molecular formula.

Harder ionization techniques like Electron Ionization (EI) or fragmentation analysis using tandem mass spectrometry (MS/MS) provide valuable structural information. The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways can be predicted:

α-Cleavage: The most common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 u) or a hydrogen radical (•H, 1 u) from the aldehyde group. nih.gov

[M]⁺˙ → [M-CHO]⁺ (m/z 98)

Cleavage of the Aldehyde Side Chain: The bond between C2 and the carbonyl carbon of the aldehyde can cleave, leading to a stable acylium ion or the loss of the entire side chain.

[M]⁺˙ → [C₅H₈NO]⁺ (m/z 98) + •CHO

Ring Fragmentation: The pyrrolidone ring itself can undergo fragmentation. A common pathway for N-methyl-2-pyrrolidone involves the loss of ethylene (B1197577) (C₂H₄, 28 u) or other small neutral molecules from the ring. hmdb.ca A characteristic fragment for N-alkyl pyrrolidones is often observed at m/z 58, corresponding to [C₂H₄NO]⁺. chemicalbook.com

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, distinguishing it from potential isomers.

Computational and Theoretical Studies on R 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde and Its Reactivity

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde, these calculations would reveal the distribution of electrons and identify the most probable sites for chemical reactions.

The electronic structure is primarily described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this molecule, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, whereas the π* orbitals of the carbonyl and aldehyde groups will likely dominate the LUMO.

Reactivity descriptors provide a quantitative measure of a molecule's chemical behavior. Key descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters can be calculated from the HOMO and LUMO energies. A high chemical hardness, for instance, suggests high stability and low reactivity.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and aldehyde groups, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms and the carbon atoms of the carbonyl and aldehyde groups, signifying their electrophilic nature.

Interactive Data Table 1: Predicted Reactivity Descriptors for this compound

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules. They serve as an illustrative example of what a quantum chemical analysis might yield.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity | 3.85 eV | Power to attract electrons |

| Electrophilicity Index | 2.80 eV | Propensity to accept electrons |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

The five-membered pyrrolidinone ring is not planar and can exist in "envelope" or "twist" conformations. The substituents—the methyl group on the nitrogen and the carbaldehyde group at the 2-position—will influence the preferred ring pucker. Furthermore, rotation around the C2-aldehyde bond will lead to different orientations of the aldehyde group relative to the ring.

A potential energy surface (PES) is a multidimensional plot of the molecule's energy as a function of its geometric parameters (e.g., bond lengths, bond angles, dihedral angles). By mapping the PES, computational chemists can identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as enzymes or receptors. For this compound, the PES would be complex due to the flexibility of the ring and the rotation of the side chain.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the vibrations, rotations, and translations of the molecule, as well as its interactions with its environment, such as a solvent or a biological macromolecule.

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with the surrounding water molecules through hydrogen bonding and other non-covalent interactions. This would provide insights into its solubility and how its conformation might change in an aqueous environment.

If the molecule is a substrate for an enzyme, an MD simulation of the molecule in the active site of the enzyme could elucidate the binding mode and the key interactions responsible for its biological activity. Such simulations are invaluable in drug design and for understanding biochemical pathways. These simulations can also help to understand the stability of the compound within a specific environment.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and provide further insights into its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are highly sensitive to the molecule's conformation and electronic environment. For this compound, theoretical NMR spectra would help in assigning the peaks in an experimental spectrum and could potentially be used to determine the relative populations of different conformers.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the lactam and aldehyde, and the C-N stretching of the amide.

Interactive Data Table 2: Predicted Spectroscopic Data for this compound

Note: These are hypothetical values based on typical ranges for the respective functional groups and serve as an illustrative example.

| Spectroscopy | Parameter | Predicted Value | Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Lactam Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~200 ppm | Aldehyde Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Aldehyde Proton (CHO) |

| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm | N-Methyl Protons (N-CH₃) |

| IR | Wavenumber (ν) | ~1690 cm⁻¹ | Lactam C=O Stretch |

| IR | Wavenumber (ν) | ~1725 cm⁻¹ | Aldehyde C=O Stretch |

Biochemical Relevance and Molecular Interactions of R 1 Methyl 5 Oxopyrrolidine 2 Carbaldehyde Analogues

Investigation of Binding to Biomolecules (e.g., proteins, enzymes)

Analogues based on the pyrrolidine (B122466) and 5-oxopyrrolidine scaffold have been shown to interact with a variety of biological macromolecules, leading to the modulation of their functions. The specific nature of these interactions is often elucidated through techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling.

One notable example involves pyrrolidine carboxamides, which have been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov Crystal structures of InhA complexed with these inhibitors have revealed the specific binding modes, providing a molecular basis for their inhibitory activity. nih.gov The introduction of appropriate hydrophobic moieties as replacements for a phenyl ring in some analogues led to compounds with improved potency. nih.gov

Furthermore, the versatility of the pyrrolidine scaffold allows for the introduction of various substituents that can engage in specific interactions with protein targets. For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, mimic the transition state of carbohydrate processing enzymes and can act as potent inhibitors. nih.gov The 2-(hydroxymethyl)pyrrolidine scaffold is crucial for forming hydrogen bonds with key residues, such as Asp178 in the binding pocket of sphingosine (B13886) kinase 1 (SphK1). nih.gov

Computational studies, such as molecular docking, have been employed to predict the binding modes of various heterocyclic derivatives to their protein targets. For example, in a study of benzofuran (B130515) derivatives binding to bovine serum albumin (BSA), a benzomonofuran derivative was predicted to be preferentially housed in the interior of the protein structure, while a benzodifuran derivative was predicted to bind to the albumin surface with lower affinity. mdpi.com These computational predictions were subsequently confirmed by experimental fluorescence spectroscopy. mdpi.com

The following table summarizes the binding interactions of selected pyrrolidine analogues with their respective biomolecular targets.

| Analogue Class | Target Biomolecule | Key Interactions |

| Pyrrolidine Carboxamides | InhA (Enoyl Acyl Carrier Protein Reductase) | Hydrophobic interactions, potential for induced conformational changes |

| Polyhydroxylated Pyrrolidines (Aza-sugars) | α-Glucosidase, Aldose Reductase | Mimicry of the oxa-carbenium transition state |

| 2-(hydroxymethyl)pyrrolidines | Sphingosine Kinase 1 (SphK1) | Hydrogen bonding with Asp178 in the binding pocket |

In Vitro Enzymatic Activity Modulation Studies

The binding of 5-oxopyrrolidine analogues to enzymes often translates into the modulation of their catalytic activity. In vitro enzyme assays are crucial for quantifying this modulation, typically by measuring the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov These compounds, bearing azole, diazole, and hydrazone moieties, were subjected to in vitro anticancer and antimicrobial activity determination. nih.gov Several of these derivatives demonstrated potent anticancer activity against A549 human lung adenocarcinoma cells. nih.gov

In another study, pyrrolidine carboxamides were identified as potent InhA inhibitors through high-throughput screening. nih.gov Subsequent structure-activity relationship (SAR) studies, facilitated by microtiter synthesis, led to the identification of compounds with IC50 values in the low micromolar range. For instance, compounds p31 and p33 exhibited IC50 values of 1.39 µM and 2.57 µM, respectively, representing a significant improvement over the initial screening hit. nih.gov

The table below presents the in vitro inhibitory activities of selected pyrrolidine analogues against their target enzymes.

| Analogue | Target Enzyme | IC50 Value |

| Pyrrolidine carboxamide p31 | InhA | 1.39 µM |

| Pyrrolidine carboxamide p33 | InhA | 2.57 µM |

| Polyhydroxylated pyrrolidine 54 | α-Glucosidase | Potent inhibition noted |

Rational Design of Ligands Based on the Compound's Structure

The 5-oxopyrrolidine scaffold serves as a valuable starting point for the rational design of novel bioactive molecules. By understanding the structure-activity relationships of existing analogues, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Quantitative structure-activity relationship (QSAR) studies are a key tool in this process. For example, a hybridized 3D-QSAR model was developed based on two series of known polo-like kinase 1 (PLK1) inhibitors to design a novel inhibitor scaffold. mdpi.com This approach allows for the identification of key structural features that contribute to biological activity. mdpi.com

The design of D-amino acid oxidase (DAAO) inhibitors based on a 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold illustrates another successful application of rational design. nih.govnih.gov By identifying that this moiety can act as a carboxylate isostere, researchers were able to design potent inhibitors with IC50 values in the nanomolar range. nih.gov The flexibility of the active-site lid of DAAO was also considered in the design process to exploit dynamic structural features for improved inhibitory potency. nih.gov

The pyrrolidine scaffold itself is a central element in the design of organocatalysts. The presence of a secondary amine within the five-membered ring allows for the formation of defined enamines, while a carboxylic acid group can coordinate with an electrophilic partner through hydrogen bonding, thereby directing the stereochemical outcome of a reaction. mdpi.com

The following table outlines key considerations in the rational design of ligands based on the 5-oxopyrrolidine scaffold.

| Design Strategy | Key Consideration | Example Application |

| Scaffold Hopping | Replacing a core scaffold with another that maintains similar spatial arrangement of functional groups. | Using 5-hydroxy-1,2,4-triazin-6(1H)-one as a carboxylate isostere for DAAO inhibitors. |

| Structure-Based Design | Utilizing the 3D structure of the target protein to design ligands that fit the active site. | Design of pyrrolidine carboxamide inhibitors of InhA based on crystal structures. |

| 3D-QSAR Modeling | Developing a computational model to correlate the 3D structure of molecules with their biological activity. | Creation of a hybridized 3D-QSAR model to design novel PLK1 inhibitors. |

| Privileged Scaffold Derivatization | Modifying a core structure known to bind to multiple biological targets to create new bioactive compounds. | Synthesis of diverse 5-oxopyrrolidine derivatives with anticancer and antimicrobial activities. |

Future Directions and Emerging Applications in Chemical Research

Integration into Flow Chemistry and Automated Synthesis

The integration of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde into continuous flow chemistry and automated synthesis platforms presents a promising avenue for efficient and high-throughput chemical production. Flow chemistry, with its advantages of enhanced safety, better heat and mass transfer, and potential for automation, is particularly well-suited for the synthesis and derivatization of this compound.

Researchers are investigating the use of immobilized reagents and catalysts in packed-bed reactors for the continuous synthesis of pyrrolidone derivatives. This approach allows for easier purification and catalyst recycling, contributing to more sustainable manufacturing processes. The aldehyde functionality of this compound makes it an ideal candidate for such systems, where it can be reacted with a variety of nucleophiles to generate a library of chiral compounds.

A parallel solution-phase synthesis approach has been successfully employed for the creation of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com This methodology, which involves a multi-step synthesis followed by parallel amidation, demonstrates the feasibility of using automated platforms to generate a diverse set of molecules from a common pyrrolidone core. mdpi.com This same principle can be applied to this compound to rapidly synthesize and screen new chemical entities.

Table 1: Potential Flow Chemistry Reactions with this compound

| Reaction Type | Reagents | Potential Product |

| Reductive Amination | Amine, Reducing Agent | Chiral Amines |

| Wittig Reaction | Phosphonium Ylide | Chiral Alkenes |

| Aldol Condensation | Ketone/Aldehyde | Chiral β-Hydroxy Carbonyls |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Functionalized Alkenes |

Sustainable Synthesis and Catalytic Recycling Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For this compound, this translates to the development of sustainable synthesis pathways and efficient catalyst recycling strategies.

One promising approach is the use of biocatalysis. Enzymatic methods can offer high enantioselectivity in the synthesis of chiral compounds like (R)-Methyl 5-oxopyrrolidine-2-carboxylate from achiral precursors, and similar strategies could be adapted for the synthesis of the target aldehyde. smolecule.com The use of enzymes can reduce the reliance on heavy metal catalysts and organic solvents, leading to a more environmentally friendly process.

In the realm of catalysis, the development of reusable catalysts is a key area of research. For reactions involving pyrrolidone derivatives, metal-organic frameworks (MOFs) have been explored as reusable catalysts for the synthesis of biologically active heterocycles. rsc.org These porous materials can be functionalized with catalytic sites and offer high stability and easy separation from the reaction mixture. rsc.org The synthesis of this compound and its subsequent reactions could benefit from the use of such recyclable catalytic systems.

Furthermore, research into the synthesis of related pyrrolidine (B122466) structures has demonstrated the use of greener solvents like water and supercritical CO2, which can significantly reduce the environmental impact of chemical processes. researchgate.net

Exploration of Novel Catalytic Systems Utilizing the Compound

The chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis, and this compound is a promising candidate for the development of new catalytic systems. nih.gov Its structure is reminiscent of proline, a widely used organocatalyst, suggesting that it could also participate in enamine and iminium ion catalysis.

The aldehyde group can act as a handle for immobilizing the molecule onto a solid support, creating a recyclable heterogeneous organocatalyst. Such catalysts are highly sought after for industrial applications as they simplify product purification and reduce waste.

Moreover, this compound can serve as a chiral building block for the synthesis of more complex ligands for asymmetric metal catalysis. The pyrrolidone ring can be modified to introduce additional coordinating atoms, leading to the creation of novel catalyst structures with unique reactivity and selectivity.

The exploration of pseudopeptides and prolinamide-based structures as organocatalysts has shown that subtle modifications to the pyrrolidine ring can have a significant impact on catalytic activity and stereoselectivity. nih.gov This suggests that derivatives of this compound could be tailored to catalyze specific chemical transformations with high efficiency and enantioselectivity.

Table 2: Comparison of Pyrrolidine-Based Organocatalyst Scaffolds

| Catalyst Scaffold | Key Structural Feature | Common Applications |

| Proline | Secondary amine, Carboxylic acid | Aldol reactions, Mannich reactions |

| Prolinol Derivatives | Methylene linker to a hydroxyl group | Michael additions, Aldol reactions |

| Prolinamides | Amide linkage at the 2-position | Biginelli reaction, Aldol reactions nih.gov |

| This compound (Potential) | Aldehyde at the 2-position, N-methylation | Asymmetric synthesis, Functionalization reactions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde, and how can diastereoselectivity be achieved?

- Methodological Answer : The compound can be synthesized via diastereoselective methods similar to those used for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates. For example, asymmetric catalysis or chiral auxiliaries may be employed to control stereochemistry. Post-synthesis, chiral HPLC or polarimetry can validate enantiomeric purity. Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry, while X-ray crystallography (using SHELX ) resolves absolute configurations. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and selectivity .

Q. How is the compound characterized spectroscopically, and what techniques are critical for confirming its structure?

- Methodological Answer :

- NMR : Assign peaks for the aldehyde proton (~9-10 ppm), pyrrolidine ring protons (δ 1.5–3.5 ppm), and methyl group (δ 1.0–1.5 ppm).

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids to confirm bond lengths/angles.

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ expected at m/z 142.1). Cross-validate data with computational tools (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., epimerization). Address this by:

- Kinetic vs. Thermodynamic Control : Monitor reaction progress at varying temperatures (e.g., low temps favor kinetic products).

- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts.

- Crystallographic Validation : Use SHELX to determine crystal packing effects that may stabilize one stereoisomer. Iterative refinement of reaction conditions (e.g., chiral ligands) minimizes side products .

Q. What strategies ensure enantiomeric purity in large-scale syntheses?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.

- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) to enhance enantioselectivity.

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to isolate the (R)-isomer. Validate purity via X-ray diffraction and circular dichroism (CD) spectroscopy .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

- Primary Motifs : Identify intramolecular H-bonds (e.g., aldehyde O to pyrrolidine NH).

- Secondary Interactions : Map intermolecular H-bonds (e.g., C=O···H-N) using SHELXL .

- Packing Analysis : ORTEP-III visualizes π-stacking or van der Waals interactions affecting solubility and stability.

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., aldehyde vs. ketone reactivity).

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., aldehyde carbon) using Multiwfn.

- MD Simulations : Predict solvent effects (e.g., polar aprotic solvents stabilize charged intermediates) .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting data on reaction yields or stereoselectivity?

- Methodological Answer : Apply iterative hypothesis testing:

- Replication Studies : Repeat reactions under identical conditions to rule out experimental error.

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent).

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyridine-substituted pyrrolidines ) to identify trends.

Q. What advanced techniques validate the compound’s role in chiral catalysis or drug discovery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.